



Application Note: Non-Destructive Analysis of Ultramarine Pigment Using Raman Spectroscopy

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Compound of Interest		
Compound Name:	ULTRAMARINES	
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Introduction

Ultramarine is a deep blue pigment highly valued for centuries in art and historical artifacts.[1] [2] Originally derived from the semi-precious stone lapis lazuli, a synthetic version has been widely used since the 19th century.[1] The vibrant blue color originates from the trisulfur radical anion (S₃⁻) encapsulated within a sodalite silicate framework.[1][2] Raman spectroscopy is a powerful, non-destructive technique ideal for the analysis of ultramarine.[3][4][5][6][7][8] It provides molecular information that can be used to identify the pigment, differentiate between its natural and synthetic forms, and assess its state of degradation, all without damaging the object of study.[1][6] This application note provides detailed protocols for the non-destructive analysis of ultramarine using Raman spectroscopy, targeted at researchers, scientists, and professionals in cultural heritage and materials science.

Principle of Analysis

Raman spectroscopy relies on the inelastic scattering of monochromatic light, typically from a laser source. When the laser light interacts with the ultramarine pigment, a small fraction of the scattered light is shifted in energy. This shift, known as the Raman shift, corresponds to the vibrational modes of the molecules within the pigment. The resulting Raman spectrum serves as a unique molecular fingerprint, allowing for the identification of the S_3^- and other sulfur chromophores (S_2^- and S_4^-) responsible for the color, as well as the aluminosilicate cage.[1][2]



[3] The non-destructive nature of the technique is paramount for the analysis of priceless cultural artifacts.[6][7][8]

Quantitative Data Summary

The primary Raman peaks for the identification and characterization of ultramarine are summarized in the tables below. These tables provide a reference for the expected Raman shifts for both the pigment and common associated minerals found in natural ultramarine (lapis lazuli).

Table 1: Characteristic Raman Peaks of Ultramarine Pigments

Raman Shift (cm ⁻¹)	Assignment	Notes
~548	$v_1(S_3^-)$ symmetric stretch	Very strong, primary diagnostic peak for ultramarine blue.[1][2] [3][9][10]
~258	ν₂(S₃⁻) bending mode	Weak to medium intensity.
~580-585	$\nu_1(S_2^-)$ symmetric stretch	Shoulder peak, indicates presence of the yellow S2 ⁻ chromophore.[10][11]
~1095	2 x v ₁ (S ₃ ⁻) overtone	Weak intensity.[1][10]
~335-338	$v_1(S_4^-)$ symmetric stretch	Weak, indicates presence of the red S ₄ ⁻ chromophore.[1]

Table 2: Raman Peaks of Minerals Commonly Associated with Natural Ultramarine (Lapis Lazuli)



Mineral	Raman Shift (cm ⁻¹)
Calcite (CaCO₃)	~156, ~283, ~713, ~1086
Pyrite (FeS ₂)	~343, ~379
Diopside (CaMgSi ₂ O ₆)	~325, ~390, ~665, ~1010
Wollastonite (CaSiO₃)	~637, ~970

The presence of peaks corresponding to minerals such as calcite is a strong indicator of natural ultramarine, as these are typically absent in the synthetic version.[12]

Experimental Protocols

This section outlines the recommended protocols for the non-destructive Raman analysis of ultramarine pigment on various substrates.

Instrumentation and Setup

A research-grade Raman microscope is recommended for this application. Key components and suggested settings are as follows:

- Raman Spectrometer: A confocal Raman microscope will provide high spatial resolution and reduce background signal.[13]
- Laser Excitation Wavelength:
 - 785 nm: Often optimal as it minimizes fluorescence from binding media or varnishes while still providing good Raman signal for ultramarine.[2][3][4]
 - 532 nm: Can also be used and may enhance the signal due to resonance effects, but may also increase fluorescence.[14]
 - 852 nm: Can be effective in reducing fluorescence and may reveal different luminescence patterns, aiding in the differentiation of natural and synthetic ultramarine.[5][10]
- Laser Power: The laser power at the sample should be kept low (typically < 1 mW) to avoid any thermal damage to the pigment or surrounding material. A series of test measurements



with varying laser power is recommended to determine the optimal setting.

- Objective Lens: A long working distance objective (e.g., 50x) is ideal for analyzing uneven surfaces and minimizing the risk of contact with the sample.[2][3]
- Gratings: A grating with 1200 lines/mm can provide good spectral resolution for resolving the characteristic ultramarine peaks.[10]
- Spectral Range: A range of at least 100 1800 cm⁻¹ is recommended to capture the primary ultramarine peaks, potential overtone bands, and the luminescence region.[10]

Sample Preparation

For non-destructive analysis, no sample preparation is required. The analysis can be performed directly on the surface of the painting, manuscript, or artifact.[2][3] The object should be securely positioned under the microscope objective.

Instrument Calibration

Before analysis, the Raman spectrometer should be calibrated using a standard reference material, such as a silicon wafer (with the primary peak at 520.7 cm⁻¹). This ensures the accuracy of the measured Raman shifts.

Data Acquisition

- Locate the Area of Interest: Using the microscope's optical view, identify the blue-pigmented area to be analyzed.
- Focus: Carefully bring the surface of the pigment into focus. For rough surfaces, it is important to find a representative focal plane.
- Set Acquisition Parameters:
 - Acquisition Time: Start with an acquisition time of 1-10 seconds.
 - Number of Accumulations: Use 5-10 accumulations to improve the signal-to-noise ratio.
- Acquire Spectrum: Collect the Raman spectrum from the selected point.



 Background Subtraction: If a broad fluorescence background is observed, it can be mathematically subtracted during data processing. Many Raman software packages have built-in algorithms for this.[4]

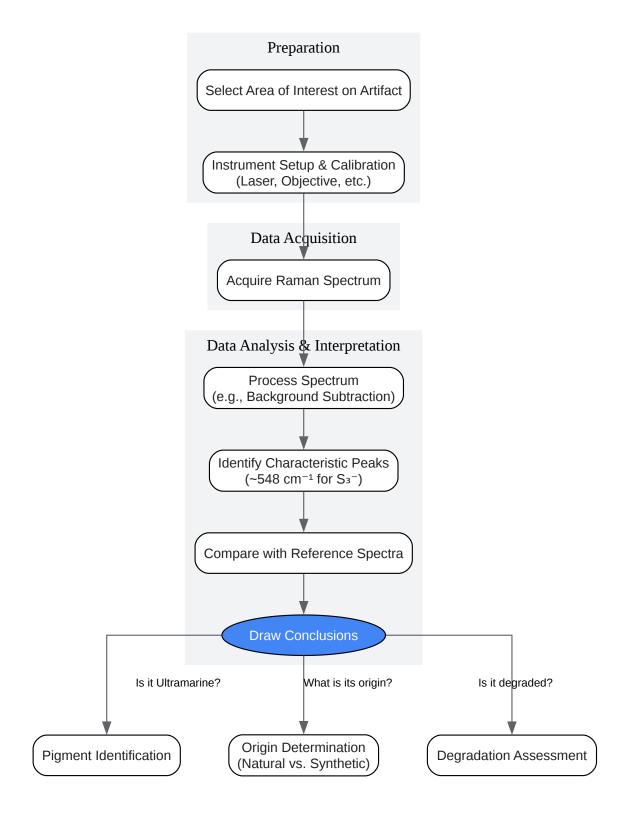
Data Analysis and Interpretation

- Peak Identification: Compare the positions of the prominent peaks in the acquired spectrum with the reference data in Tables 1 and 2. The presence of a very strong peak around 548 cm⁻¹ is a definitive indicator of ultramarine blue.[1][2][3][9][10]
- Distinguishing Natural vs. Synthetic Ultramarine:
 - Look for the presence of Raman peaks from associated minerals like calcite (strong peak at ~1086 cm⁻¹).[12] Their presence strongly suggests natural ultramarine (lapis lazuli).
 - Examine the luminescence background in the 1000-2000 cm⁻¹ region. Natural ultramarine often exhibits characteristic luminescence bands that are absent in the synthetic version. [1][10]
- Assessing Degradation ("Ultramarine Sickness"):
 - Degradation of ultramarine is characterized by a decrease in the concentration of the S₃⁻ chromophore.[2][3]
 - This can be observed in the Raman spectrum as a significant decrease in the intensity of the main peak at ~548 cm⁻¹.[2][3] Raman mapping can be employed to visualize the spatial distribution of this degradation across a surface.[2][3]

Visualizations

The following diagrams illustrate the workflow and principles of the non-destructive analysis of ultramarine using Raman spectroscopy.

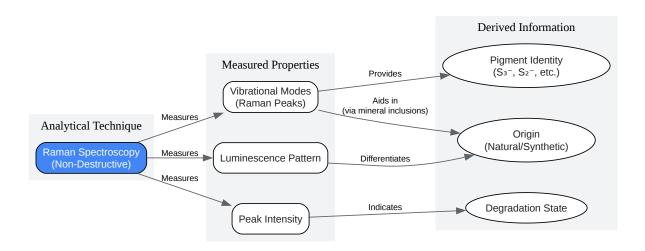




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Caption: Experimental workflow for Raman analysis of ultramarine.





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Caption: Logical relationships in ultramarine analysis via Raman spectroscopy.

Conclusion

Raman spectroscopy is an invaluable tool for the non-destructive analysis of ultramarine pigments. The protocols and data presented in this application note provide a comprehensive guide for researchers to identify ultramarine, distinguish between its natural and synthetic forms, and assess its degradation state. This analytical approach is essential for the study, conservation, and authentication of cultural heritage objects containing this historic and vibrant blue pigment.

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